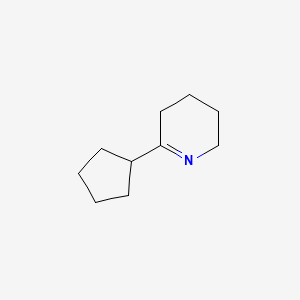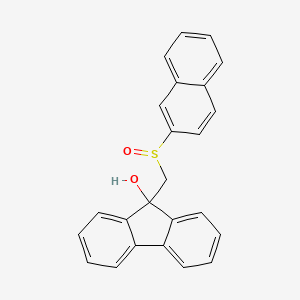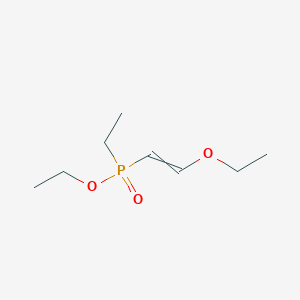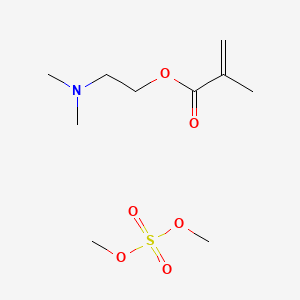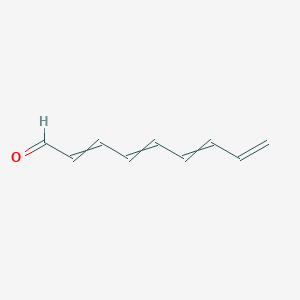
Chromium--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chromium–platinum (1/1) can be achieved through several methods, including co-precipitation, solid-state reactions, and electrochemical deposition. One common method involves the reduction of chromium and platinum salts in an aqueous solution, followed by the co-precipitation of the resulting metals.
Industrial Production Methods: In industrial settings, the production of chromium–platinum (1/1) often involves high-temperature solid-state reactions. Chromium and platinum powders are mixed in stoichiometric amounts and subjected to high temperatures in a controlled atmosphere to form the desired compound. Electrochemical deposition is another method used, where chromium and platinum ions are reduced onto a substrate to form a thin film of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Chromium–platinum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve ligands such as phosphines or amines, which can replace one of the metal atoms in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of chromium and platinum oxides, while reduction can yield pure chromium and platinum metals.
Aplicaciones Científicas De Investigación
Chromium–platinum (1/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and drug delivery systems.
Medicine: Research is ongoing into its use in cancer treatment, where its ability to catalyze specific reactions could be harnessed to target cancer cells.
Industry: Chromium–platinum (1/1) is used in the production of high-performance materials, including corrosion-resistant coatings and advanced electronic components.
Mecanismo De Acción
Chromium–platinum (1/1) can be compared with other similar compounds, such as chromium–nickel and platinum–rhodium alloys. While chromium–nickel alloys are known for their corrosion resistance and mechanical strength, chromium–platinum (1/1) offers superior catalytic properties and thermal stability. Platinum–rhodium alloys, on the other hand, are widely used in high-temperature applications but lack the versatility of chromium–platinum (1/1) in catalytic processes.
Comparación Con Compuestos Similares
- Chromium–nickel
- Platinum–rhodium
- Chromium–cobalt
- Platinum–iridium
Chromium–platinum (1/1) stands out due to its unique combination of properties from both chromium and platinum, making it a valuable compound for a variety of applications in scientific research and industry.
Propiedades
Número CAS |
50811-45-5 |
|---|---|
Fórmula molecular |
CrPt |
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
Clave InChI |
MMAADVOQRITKKL-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


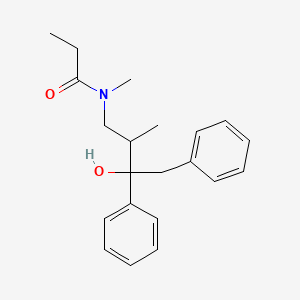
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)

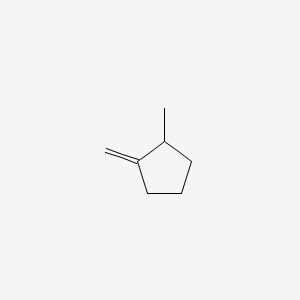


![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
